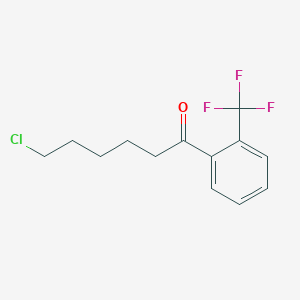

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Description

Chemical Structure: 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane (CAS: Not explicitly provided in evidence; a positional isomer of 898783-58-9 ) is a ketone derivative featuring a hexane backbone substituted with a chlorine atom at position 6 and a 2-trifluoromethylphenyl group at the ketone position. Its molecular formula is C₁₃H₁₄ClF₃O, with a molecular weight of 278.70 g/mol.

Propriétés

IUPAC Name |

6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O/c14-9-5-1-2-8-12(18)10-6-3-4-7-11(10)13(15,16)17/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWFGYOQVGEHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642276 | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-66-9 | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane typically involves the reaction of 6-chlorohexanone with 2-trifluoromethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Applications De Recherche Scientifique

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: It is being investigated for its potential use in drug development, particularly for the treatment of inflammatory diseases and pain.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Positional Isomers: 2- vs. 3-Trifluoromethylphenyl Substitution

The 2-trifluoromethylphenyl substituent in the target compound contrasts with the 3-trifluoromethylphenyl isomer (CAS: 898783-58-9) . Key differences include:

- Steric Hindrance : The ortho substituent may introduce steric constraints, affecting reaction kinetics (e.g., nucleophilic additions) and solubility.

| Property | 2-Trifluoromethylphenyl Isomer | 3-Trifluoromethylphenyl Isomer |

|---|---|---|

| Substituent Position | Ortho | Meta |

| Molecular Weight | 278.70 g/mol | 278.70 g/mol |

| Key Structural Impact | Increased steric hindrance | Reduced steric effects |

Substituent Type: Trifluoromethyl vs. Dichlorophenyl

The dichlorophenyl analog (6-chloro-1-(2,4-dichlorophenyl)hexan-1-one, CAS: 898786-13-5) highlights the role of substituent electronegativity:

- Electron-Withdrawing Capacity : Trifluoromethyl (-CF₃) is stronger than chloro (-Cl), making the ketone more electrophilic in the target compound.

| Property | 6-Chloro-1-(2-trifluoromethylphenyl)hexan-1-one | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one |

|---|---|---|

| Substituent | -CF₃ (ortho) | -Cl (2,4-positions) |

| Molecular Weight | 278.70 g/mol | 285.58 g/mol |

| Electrophilicity | Higher | Moderate |

Functional Group Variations

Ketone vs. Carboxylic Acid : Compared to 3-(2-trifluoromethylphenyl)propionic acid (CAS: 94022-99-8) , the target compound’s ketone group lacks acidic protons, reducing water solubility. The carboxylic acid derivative can form salts, enhancing aqueous compatibility.

| Property | 6-Chloro-1-(2-trifluoromethylphenyl)hexan-1-one | 3-(2-Trifluoromethylphenyl)propionic Acid |

|---|---|---|

| Functional Group | Ketone | Carboxylic acid |

| Solubility | Low in water | Moderate (salt-forming) |

| Reactivity | Nucleophilic addition | Acid-base reactions |

Aromatic Ring Heterogeneity

The pyridine-3-carboxamide oxime derivative (N-(2-trifluoromethylphenyl)) replaces the benzene ring with pyridine, introducing a nitrogen atom.

Bioactive Analogs

1-(2-Trifluoromethylphenyl)-imidazole demonstrates antidepressant activity, suggesting that the 2-trifluoromethylphenyl group may synergize with heterocycles for bioactivity. The target compound’s ketone group, however, may limit similar pharmacological effects unless functionalized further.

Activité Biologique

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a ketone functional group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C11H10ClF3O, and its structural representation can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent and its effects on cellular mechanisms.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound may possess similar capabilities.

Table 1: Antibacterial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Toxicity (against mammalian cells) |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethylphenyl hydrazide | ~3 µM | <10% at 100 µM |

| Benzoxa-[2,1,3]-diazole derivative | <50 µM | Variable |

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Oxidative Stress Induction : The presence of the trifluoromethyl group may enhance oxidative stress responses in bacterial cells, leading to increased susceptibility to antibacterial agents.

Case Studies

Several case studies have explored the efficacy of compounds structurally related to this compound:

Study 1: Antibacterial Efficacy Against Drug-resistant Mtb

A study evaluated the antibacterial activity of various hydrazides against drug-susceptible and resistant strains of Mtb. The results indicated that compounds with similar structural features to this compound exhibited promising activity against resistant strains, suggesting potential therapeutic applications.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of related compounds on human cell lines. It was found that while some derivatives showed low toxicity at therapeutic concentrations, others exhibited significant cytotoxicity, emphasizing the need for careful evaluation of safety profiles.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, and how can purity be maximized?

Answer: The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the trifluoromethylphenyl group and subsequent chlorination. Key steps include:

- Step 1: Reaction of hexanoyl chloride with 2-trifluoromethylbenzene under Lewis acid catalysis (e.g., AlCl₃) to form 1-oxo-1-(2-trifluoromethylphenyl)hexane .

- Step 2: Chlorination at the 6-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and chlorination position .

- Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS to verify molecular weight (C₁₃H₁₄ClF₃O, theoretical MW = 290.7 g/mol) .

- IR Spectroscopy: Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Answer: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ketone group. Shelf life: >12 months under inert gas (N₂/Ar) .

Q. What safety precautions are critical during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level can model:

- Electrophilic Sites: Partial charges on the carbonyl carbon and chlorine atom guide nucleophilic substitution or addition reactions.

- Conformational Stability: Optimize geometries to identify steric effects from the trifluoromethyl group .

Table 1: DFT-Predicted Reactivity Parameters

| Parameter | Value (B3LYP/6-31G**) | Significance |

|---|---|---|

| C=O Bond Length (Å) | 1.21 | Electrophilicity at carbonyl |

| Cl Charge (Partial) | -0.45 | Susceptibility to substitution |

| Dihedral Angle (°) | 120 | Steric hindrance conformation |

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

Q. What by-products are likely during synthesis, and how can they be minimized?

Answer:

Q. What strategies optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for acylation efficiency.

- Flow Chemistry: Continuous reactors improve heat dissipation and reduce side reactions .

Methodological Considerations

Q. How can the compound’s solubility profile guide solvent selection for reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.